molecular formula C11H14N2OS B579765 1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol CAS No. 15591-42-1

1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol

Cat. No.: B579765
CAS No.: 15591-42-1
M. Wt: 222.306
InChI Key: QAYZJRRTPLBFAZ-UHFFFAOYSA-N
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Description

1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol is an organic compound that features a thiazolidine ring, an imino group, and a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol typically involves the reaction of thiazolidine derivatives with phenylethanol derivatives under specific conditions. One common method involves the use of thiazolidine-2-thione and phenylethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol is unique due to its combination of a thiazolidine ring, imino group, and phenylethanol moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c12-11-13(6-7-15-11)10(14)8-9-4-2-1-3-5-9/h1-5,10,12,14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYZJRRTPLBFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N)N1C(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698676
Record name 1-(2-Imino-1,3-thiazolidin-3-yl)-2-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15591-42-1
Record name 1-(2-Imino-1,3-thiazolidin-3-yl)-2-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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